molecular formula C18H14N2O2 B055033 methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate CAS No. 116617-18-6

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate

Cat. No. B055033
M. Wt: 290.3 g/mol
InChI Key: KFLDWHRPRZSDAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate involves multistep reactions, starting from N-protected 2-aminobenzaldehydes. For instance, methyl 2-amino-3H-1-benzazepine-4-carboxylates or methyl 2-(cyanomethyl)-2,3-dihydro-1H-indole-2-carboxylates can be prepared through the reaction of methyl 2-(cyanomethyl)propenoates with sodium methoxide in methanol, with precursors obtained from the Morita–Baylis–Hillman reaction followed by acetylation and cyanation (Lim, Song, & Lee, 2008).

Molecular Structure Analysis

The molecular structure of related compounds exhibits a complex arrangement of substituents around the indene or indole core. For example, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile reveals a molecule composed of two phenyl moieties, two methyl groups, a cyano group, an amino group, and a nitro group, highlighting the planar nature of certain substituents with the benzene ring and the twisted nature of the nitro group due to its larger volume (Zhang, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often lead to the formation of new structures through mechanisms such as carbopalladation of nitriles. This process has been used to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the intramolecular addition of a vinylpalladium species to the cyano group's triple bond with good regioselectivity and yield (Tian, Pletnev, & Larock, 2003).

Scientific Research Applications

Synthesis and Chemical Characterization

  • Methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate is utilized in the synthesis of novel chemical compounds. For instance, its derivatives have been employed in the synthesis of conformationally constrained tryptophan analogues, which are useful in peptide and peptoid conformation elucidation studies. These derivatives demonstrate limited conformational flexibility while keeping both amine and carboxylic acid groups available for further derivatization (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Crystallographic Studies

  • The compound has been featured in crystallographic studies. These studies provide detailed insights into molecular structure and bonding characteristics, which are essential for understanding the physical and chemical properties of the compound (Zhang, 2013).

Potential in Drug Synthesis

  • Although excluding information on drug use and dosage, it's important to note that compounds like methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate have implications in the synthesis of potential drugs. Research in this area focuses on synthesizing new chemical entities that could be further explored for therapeutic properties (Ahmed, 2007).

Development of Heterocyclic Compounds

  • The compound is instrumental in the development of heterocyclic compounds. Heterocycles are a critical class of organic compounds with widespread applications in pharmaceuticals and agrochemicals. Studies have shown the utility of methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate in synthesizing various heterocyclic frameworks (Kucherenko et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-amino-1-cyano-1-phenylindene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-22-17(21)15-16(20)13-9-5-6-10-14(13)18(15,11-19)12-7-3-2-4-8-12/h2-10H,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLDWHRPRZSDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C1(C#N)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377470
Record name methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate

CAS RN

116617-18-6
Record name methyl 3-amino-1-cyano-1-phenyl-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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